1-[4-(azetidin-3-yl)piperazin-1-yl]ethan-1-one hydrochloride
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Overview
Description
1-[4-(azetidin-3-yl)piperazin-1-yl]ethan-1-one hydrochloride is a chemical compound with the molecular formula C9H18ClN3O and a molecular weight of 219.71 g/mol . It is known for its unique structure, which includes an azetidine ring and a piperazine ring, making it a compound of interest in various scientific fields.
Preparation Methods
The synthesis of 1-[4-(azetidin-3-yl)piperazin-1-yl]ethan-1-one hydrochloride typically involves the reaction of azetidine derivatives with piperazine derivatives under specific conditions. One common method involves the use of azetidin-3-ylamine and piperazine in the presence of an appropriate solvent and catalyst . The reaction is usually carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity.
Chemical Reactions Analysis
1-[4-(azetidin-3-yl)piperazin-1-yl]ethan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
1-[4-(azetidin-3-yl)piperazin-1-yl]ethan-1-one hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[4-(azetidin-3-yl)piperazin-1-yl]ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine and piperazine rings allow it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity . This interaction can lead to a range of biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
1-[4-(azetidin-3-yl)piperazin-1-yl]ethan-1-one hydrochloride can be compared with other similar compounds, such as:
1-(3-(piperazin-1-yl)azetidin-1-yl)ethanone: This compound has a similar structure but lacks the hydrochloride group, which can affect its solubility and reactivity.
1-(4-(azetidin-3-yl)piperazin-1-yl)propan-1-one: This compound has a longer carbon chain, which can influence its physical and chemical properties.
Properties
IUPAC Name |
1-[4-(azetidin-3-yl)piperazin-1-yl]ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O.ClH/c1-8(13)11-2-4-12(5-3-11)9-6-10-7-9;/h9-10H,2-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWBWLWUEWHJMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2CNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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